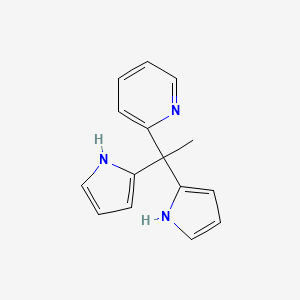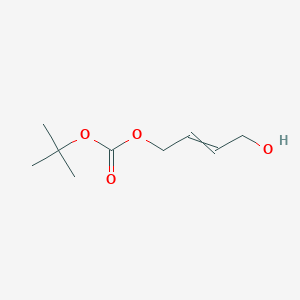![molecular formula C13H9ClO3 B12533980 3,5-Bis[(prop-2-yn-1-yl)oxy]benzoyl chloride CAS No. 869331-84-0](/img/structure/B12533980.png)
3,5-Bis[(prop-2-yn-1-yl)oxy]benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis[(prop-2-yn-1-yl)oxy]benzoyl chloride is an organic compound with the molecular formula C13H9ClO3. It is a derivative of benzoic acid and is characterized by the presence of two prop-2-yn-1-yloxy groups attached to the benzene ring at the 3 and 5 positions, along with a benzoyl chloride functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis[(prop-2-yn-1-yl)oxy]benzoyl chloride typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dihydroxybenzoic acid.
Esterification: The hydroxyl groups on the benzene ring are esterified with propargyl alcohol in the presence of a suitable catalyst, such as sulfuric acid, to form 3,5-bis[(prop-2-yn-1-yl)oxy]benzoic acid.
Chlorination: The carboxylic acid group of 3,5-bis[(prop-2-yn-1-yl)oxy]benzoic acid is then converted to a benzoyl chloride group using thionyl chloride (SOCl2) under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis[(prop-2-yn-1-yl)oxy]benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Oxidation and Reduction: The prop-2-yn-1-yloxy groups can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Cyclization: The presence of alkyne groups allows for cyclization reactions, forming cyclic structures that can be further functionalized.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Potassium permanganate (KMnO4) and osmium tetroxide (OsO4) are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution with amines and alcohols, respectively.
Oxidized and Reduced Derivatives: Products of oxidation and reduction reactions, which can be further utilized in various applications.
Scientific Research Applications
3,5-Bis[(prop-2-yn-1-yl)oxy]benzoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,5-Bis[(prop-2-yn-1-yl)oxy]benzoyl chloride involves its reactivity towards nucleophiles and its ability to undergo various chemical transformations. The benzoyl chloride group acts as an electrophile, facilitating nucleophilic substitution reactions. The prop-2-yn-1-yloxy groups provide sites for further functionalization and cyclization, enabling the formation of diverse molecular structures.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis[(prop-2-yn-1-yl)oxy]benzoic acid: Similar structure but with a carboxylic acid group instead of a benzoyl chloride group.
3,5-Bis[(prop-2-yn-1-yl)oxy]benzaldehyde: Contains an aldehyde group in place of the benzoyl chloride group.
3,5-Bis[(prop-2-yn-1-yl)oxy]benzyl alcohol: Features a hydroxyl group instead of the benzoyl chloride group.
Uniqueness
3,5-Bis[(prop-2-yn-1-yl)oxy]benzoyl chloride is unique due to the presence of both the benzoyl chloride and prop-2-yn-1-yloxy groups, which confer distinct reactivity and versatility in chemical synthesis. This combination of functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
869331-84-0 |
|---|---|
Molecular Formula |
C13H9ClO3 |
Molecular Weight |
248.66 g/mol |
IUPAC Name |
3,5-bis(prop-2-ynoxy)benzoyl chloride |
InChI |
InChI=1S/C13H9ClO3/c1-3-5-16-11-7-10(13(14)15)8-12(9-11)17-6-4-2/h1-2,7-9H,5-6H2 |
InChI Key |
AGBODJOMYPTJKB-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=CC(=CC(=C1)C(=O)Cl)OCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





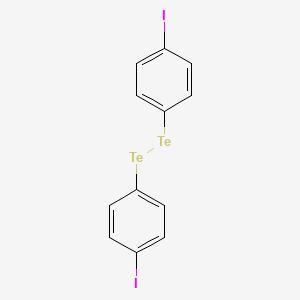

![2-[3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-en-1-yl]phenol](/img/structure/B12533937.png)
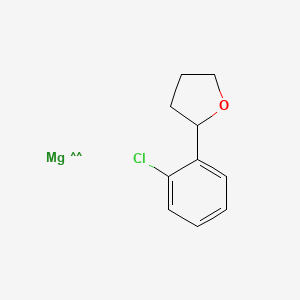
![Methyl 2-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]-5-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]-3-methoxycarbonylphenyl]methyl]benzoate](/img/structure/B12533950.png)
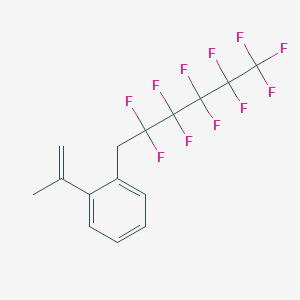
![4-[5-(4-Hydroxyphenyl)-3-oxopenta-1,4-dien-1-yl]benzoic acid](/img/structure/B12533963.png)
![5-Chloro-2-[4-(methanesulfonyl)phenyl]-3-(pyridin-3-yl)-4H-pyran-4-one](/img/structure/B12533971.png)
![3-Oxo-4-(3-{4-[(E)-phenyldiazenyl]phenyl}triazan-1-ylidene)cyclohexa-1,5-diene-1-sulfonamide](/img/structure/B12533977.png)
